REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[CH:9]=[C:8]([C:11]([O:13]C)=[O:12])[N:7]=[CH:6][C:5]=2[CH:4]=[CH:3]1.[OH-].[Na+]>CO.[Cl-].[Na+].O>[CH3:1][N:2]1[C:10]2[CH:9]=[C:8]([C:11]([OH:13])=[O:12])[N:7]=[CH:6][C:5]=2[CH:4]=[CH:3]1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC=2C=NC(=CC21)C(=O)OC
|
Name
|
|
Quantity
|
71 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
Brine
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
This was then stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
methanol was removed in vacuo
|
Type
|
WASH
|
Details
|
The aqueous mixture was washed twice with EtOAc
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was collected on a fritted glass funnel
|
Type
|
CUSTOM
|
Details
|
dried overnight under a stream of nitrogen
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC=2C=NC(=CC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |